molecular formula C12H25NOS B14299032 O-nonyl N-ethylcarbamothioate CAS No. 120904-30-5

O-nonyl N-ethylcarbamothioate

Cat. No.: B14299032
CAS No.: 120904-30-5
M. Wt: 231.40 g/mol
InChI Key: PASNELXFAZOGPW-UHFFFAOYSA-N
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Description

O-Nonyl N-ethylcarbamothioate is a thiocarbamate derivative characterized by a nonyl (C9H19) group attached to the oxygen atom and an ethyl (C2H5) group bonded to the nitrogen of the carbamothioate backbone. Its molecular formula is C12H25NOS, with a molecular weight of 231.4 g/mol. Thiocarbamates are widely used in industrial applications, including agrochemicals, pharmaceuticals, and surfactants, due to their reactivity and ability to act as intermediates in synthesis .

Properties

CAS No.

120904-30-5

Molecular Formula

C12H25NOS

Molecular Weight

231.40 g/mol

IUPAC Name

O-nonyl N-ethylcarbamothioate

InChI

InChI=1S/C12H25NOS/c1-3-5-6-7-8-9-10-11-14-12(15)13-4-2/h3-11H2,1-2H3,(H,13,15)

InChI Key

PASNELXFAZOGPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=S)NCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-nonyl N-ethylcarbamothioate typically involves the reaction of nonyl alcohol with ethyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, often a base such as sodium hydroxide, to facilitate the formation of the carbamothioate linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

O-nonyl N-ethylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted carbamothioates.

Scientific Research Applications

O-nonyl N-ethylcarbamothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-nonyl N-ethylcarbamothioate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, thereby inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and inferred physicochemical properties of O-nonyl N-ethylcarbamothioate with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length Branching logP<sup>a</sup> Water Solubility<sup>b</sup>
This compound C12H25NOS 231.4 C9 (linear) No ~5.2 Low (<0.1 mg/L)
O-Isobutyl N-ethylcarbamothioate C7H15NOS 161.3 C4 (branched) Yes ~2.8 Moderate (~50 mg/L)
O-Ethyl N-ethylcarbamothioate C5H11NOS 133.2 C2 (linear) No ~1.5 High (>500 mg/L)

<sup>a</sup>logP (octanol-water partition coefficient) estimated using alkyl chain contributions . <sup>b</sup>Solubility trends inferred from chain length and polarity.

Key Observations:

  • Alkyl Chain Impact: The nonyl derivative’s long linear chain increases molecular weight and lipophilicity (higher logP), reducing water solubility compared to shorter-chain analogs.
  • Branching Effects: O-Isobutyl N-ethylcarbamothioate (C7H15NOS) exhibits lower logP than its linear-chain counterparts due to reduced molecular packing efficiency, improving solubility slightly .

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